molecular formula C8H12F3NO6S B1461362 Diethyl 2-{[(trifluoromethyl)sulfonyl]amino}malonate CAS No. 1155138-70-7

Diethyl 2-{[(trifluoromethyl)sulfonyl]amino}malonate

Cat. No.: B1461362
CAS No.: 1155138-70-7
M. Wt: 307.25 g/mol
InChI Key: UKJKKAZNBPNGHY-UHFFFAOYSA-N
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Description

Diethyl 2-{[(trifluoromethyl)sulfonyl]amino}malonate is a specialized malonate derivative characterized by a trifluoromethylsulfonylamino (-SO₂NH-CF₃) substituent at the central carbon of the malonate core. This electron-withdrawing group enhances the compound's electrophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

diethyl 2-(trifluoromethylsulfonylamino)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO6S/c1-3-17-6(13)5(7(14)18-4-2)12-19(15,16)8(9,10)11/h5,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJKKAZNBPNGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2-{[(trifluoromethyl)sulfonyl]amino}malonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications, drawing on recent research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique trifluoromethyl sulfonamide moiety, which contributes to its biological activity. The synthesis typically involves the reaction of malonic acid derivatives with trifluoromethylsulfonyl chloride in the presence of a base, leading to the formation of the desired sulfonamide product.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit potent antimicrobial properties against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL against MRSA .
  • Antiviral Properties : The compound has also been investigated for its antiviral activity. It has shown effectiveness against HIV-1 variants and other viral pathogens, indicating its potential as a therapeutic agent in antiviral drug development .
  • Anticancer Potential : Recent research highlights the compound's ability to inhibit cell proliferation in various cancer cell lines. For example, it exhibited an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, demonstrating significant selectivity over non-cancerous cell lines .

1. Antimicrobial Efficacy

A study published in MDPI reported that this compound derivatives were tested against MRSA and Mycobacterium abscessus. The results indicated that some compounds had MIC values as low as 0.5 µg/mL, showcasing their potential as effective antimicrobial agents .

2. Antiviral Activity

Research highlighted in PMC demonstrated that urea derivatives related to this compound exhibited broad-spectrum antiviral activity against HIV-1. These findings suggest that modifications of this compound could enhance its antiviral properties .

3. Anticancer Activity

In preclinical studies, this compound was evaluated for its anticancer effects on various cell lines. It was found to induce apoptosis and inhibit metastasis in animal models of breast cancer, outperforming established chemotherapeutics like 5-Fluorouracil in certain assays .

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AntimicrobialMRSA4–8 µg/mL
AntiviralHIV-1Effective against variants
AnticancerMDA-MB-231 (breast cancer)0.126 µM

Scientific Research Applications

Organic Synthesis

Diethyl 2-{[(trifluoromethyl)sulfonyl]amino}malonate serves as a versatile building block in organic synthesis. Its unique functional groups enable various chemical transformations.

Key Reactions:

  • Michael Addition: The compound can participate in enantioselective Michael-type additions to β-arylethenesulfonyl fluorides under high-pressure conditions, showcasing its utility in synthesizing complex molecules .
  • Amination Reactions: It has been used as a precursor for synthesizing amino malonic acid derivatives, which are important in the preparation of biologically active compounds .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its applications include:

  • Anticonvulsant Agents: Diethyl malonates have been studied for their potential in synthesizing anticonvulsant drugs, such as pregabalin derivatives, which are effective in treating neuropathic pain .
  • Organocatalysis: Research has shown that diethyl malonate derivatives can act as effective organocatalysts in various reactions, enhancing reaction rates and selectivity .

Material Science

In material science, this compound is explored for its potential applications in developing new materials with desirable properties.

Applications:

  • Polymer Chemistry: Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings and composites.
  • Biodegradable Materials: Studies are ongoing to assess its role in creating biodegradable polymers that can reduce environmental impact while maintaining performance .

Case Study 1: Enantioselective Synthesis

A study demonstrated the use of diethyl malonate in the asymmetric nitro-Michael addition to trans-β-nitrostyrene using a guanidine-thiourea organocatalyst. The reaction yielded high product yields (up to 96%) but exhibited low enantioselectivity due to the catalyst's flexibility .

Case Study 2: Anticonvulsant Development

Research focused on synthesizing new derivatives of diethyl malonate aimed at enhancing anticonvulsant activity. The synthesized compounds were evaluated for their efficacy and safety profiles, leading to promising candidates for further development .

Data Tables

Application AreaKey FindingsReferences
Organic SynthesisEffective in Michael additions
Medicinal ChemistryPotential in anticonvulsant drug development
Material ScienceEnhances properties of biodegradable polymers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

(a) Diethyl {[(2,3,4-Trifluorophenyl)Amino]Methylene}Malonate (CAS 100501-60-8)
  • Structure: Features a trifluoromethyl group attached to a phenyl ring, with additional fluorine substituents at positions 2, 3, and 3. The amino-methylene linker connects the aryl group to the malonate core.
  • Synthesis : Prepared via condensation of diethyl malonate with 2,3,4-trifluoroaniline derivatives under acidic conditions .
  • Applications : Used in the synthesis of fluorinated heterocycles, leveraging the electron-deficient aryl group for cyclization reactions .
(b) Diethyl 2-(((4-Chloro-2-(Trifluoromethyl)Phenyl)Amino)Methylene)Malonate
  • Structure : Combines a trifluoromethyl group with a chlorine substituent on the phenyl ring.
  • Synthesis : Achieved via coupling of 4-chloro-2-(trifluoromethyl)aniline with diethyl malonate methylene (DEMM) in 75% yield .
  • Reactivity : The chloro group enhances electrophilicity, facilitating further functionalization (e.g., Suzuki couplings).
(c) Diethyl 2-(2-Nitro-4-(Trifluoromethyl)Phenyl)Malonate
  • Structure : Incorporates a nitro group at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring.
  • Synthesis : Prepared via palladium-catalyzed coupling of diethyl malonate with a nitro-substituted aryl halide, yielding 91% .
  • Applications : The nitro group enables reduction to amines, serving as a precursor for indole and oxindole derivatives .
(d) Diethyl 2-{(Dibenzylamino)[4-(Trifluoromethyl)Phenyl]Methyl}Malonate
  • Structure: Contains a bulky dibenzylamino group and a 4-(trifluoromethyl)phenyl substituent.
  • Crystallography : X-ray studies reveal significant steric hindrance, with dihedral angles between aromatic rings ranging from 11.9° to 88.9°, impacting reactivity .
  • Synthetic Utility : The steric bulk limits nucleophilic attack but stabilizes intermediates in spirocyclic compound synthesis .

Reactivity and Functional Group Compatibility

  • Electrophilicity: The trifluoromethylsulfonylamino group in the target compound is more electron-withdrawing than trifluoromethylphenyl or nitro groups, increasing the malonate core's susceptibility to nucleophilic attack.
  • Catalytic Coupling : Copper(I)-catalyzed arylations (e.g., with aryl iodides) proceed efficiently for malonates with electron-deficient substituents, as seen in analogous compounds .
  • Cycloadditions : Derivatives with pyridinylmethylene groups (e.g., diethyl 2-(pyridin-2-ylmethylene)malonate) undergo dipolar cycloadditions with arynes to form polycyclic heterocycles .

Physical and Spectral Properties

Compound Key Spectral Data (¹H NMR) Boiling Point/Stability
Diethyl 2-{[(Trifluoromethyl)Sulfonyl]Amino}Malonate Not explicitly reported; expected deshielding of malonate protons (~δ 4.3–5.3 ppm) Likely high thermal stability due to -SO₂CF₃ group
Diethyl 2-(2-Nitro-4-(Trifluoromethyl)Phenyl)Malonate δ 8.32 (d, 1H), 7.89 (dd, 1H), 5.34 (s, 1H) Stable under anhydrous conditions
Diethyl {[(2,3,4-Trifluorophenyl)Amino]Methylene}Malonate δ 5.34 (s, 1H, malonate CH), aromatic protons split due to fluorine coupling Sensitive to hydrolysis under acidic conditions

Preparation Methods

Preparation of the Malonate Core

The malonate ester backbone is generally prepared by condensation reactions involving diethyl malonate and aldehydes or other electrophiles, followed by functional group transformations.

  • Condensation with aldehydes : For example, diethyl malonate can be condensed with isovaleraldehyde to form an α,β-unsaturated diethyl ester intermediate. This intermediate can be further reacted with nucleophiles such as cyanide ions to introduce cyano substituents, which can be transformed into amino groups later.

  • Reaction conditions : These condensation and nucleophilic addition reactions are typically carried out at controlled temperatures ranging from -78 °C to 80 °C, with preferred ranges between 0 °C and 30 °C to maximize selectivity and yield. Solvents such as acetonitrile, tetrahydrofuran, or mixtures with alcohols (e.g., ethanol) are employed, ensuring no undesired transesterification occurs.

  • Base catalysis : The use of bases to generate malonate anions is common, often involving sodium salts of diethyl malonate. The base may be added prior to or during the addition of electrophilic reagents.

Introduction of the Trifluoromethylsulfonylamino Group

The critical step in the synthesis of this compound is the installation of the trifluoromethylsulfonyl group on the amino substituent.

  • Sulfonylation of amino malonates : This can be achieved by reacting amino-substituted malonate esters with trifluoromethanesulfonyl fluoride or related reagents under controlled conditions. The reaction typically proceeds via nucleophilic attack of the amino group on the sulfonyl fluoride, forming the sulfonamide linkage.

  • Catalysis and reaction conditions : Recent research demonstrates that enantioselective Michael-type additions of dialkyl malonates to β-arylethenesulfonyl fluorides can be catalyzed efficiently by chiral thiourea organocatalysts under high pressure (up to 9 kbar) to yield chiral sulfonylated malonate derivatives with high enantioselectivity (up to 92%) and yields (up to 96%). Although this study focuses on β-arylethenesulfonyl fluorides, the catalytic principles and reaction conditions are relevant for trifluoromethylsulfonyl analogues.

  • Atmospheric pressure alternatives : Under atmospheric pressure, the reaction can be conducted with increased catalyst loading and prolonged reaction times, although yields and enantioselectivities tend to be lower.

Representative Preparation Procedure (Based on Patent WO2010070593A2)

Step Reagents/Conditions Description
1 Diethyl malonate, isovaleraldehyde, base Condensation to form α,β-unsaturated diethyl ester
2 Cyanide source (e.g., NaCN), lipophilic proton source (e.g., 1-octanol), solvent (acetonitrile or THF) Nucleophilic addition of cyanide to unsaturated ester
3 Amino substitution and sulfonylation with trifluoromethanesulfonyl derivative Formation of trifluoromethylsulfonylamino malonate
4 Purification by chromatography or crystallization Isolation of pure this compound
  • Reaction temperatures are maintained between 20 °C and 80 °C, with optimal ranges around 40–60 °C.

  • Solvent choice is critical to avoid side reactions such as transesterification; nitriles and ethers are preferred.

  • Phase-transfer catalysts such as cinchoninium derivatives can be employed to enhance reaction rates and selectivities.

Analytical and Research Findings

  • Enantioselectivity : The use of chiral organocatalysts, particularly tertiary amino-thioureas, has been shown to induce high enantiomeric excess in the addition of malonates to sulfonyl fluorides, which is a relevant model for trifluoromethylsulfonylamino malonate synthesis.

  • Reaction kinetics : High-pressure conditions significantly improve both yield and enantioselectivity compared to atmospheric pressure reactions, which require longer times and higher catalyst loadings.

  • Mechanistic insights : The bifunctional catalyst complexes the malonate anion via hydrogen bonding and interacts with the sulfonyl group via the protonated amino group, facilitating asymmetric induction.

Comparative Data Table of Reaction Conditions and Outcomes

Parameter High-Pressure Conditions (9 kbar) Atmospheric Pressure Conditions
Catalyst loading 5 mol % tertiary amino-thiourea 20 mol % tertiary amino-thiourea
Temperature Room temperature 60 °C
Reaction time Short (hours) Extended (up to 14 days)
Yield Up to 96% ~55-70%
Enantioselectivity (ee) Up to 92% 70-81%
Solvent Toluene (0.5 M) Toluene
Notes Efficient, high selectivity Lower selectivity, longer time

Q & A

Q. What are common synthetic routes for preparing diethyl 2-{[(trifluoromethyl)sulfonyl]amino}malonate?

  • Methodological Answer : A copper-catalyzed coupling reaction is a robust approach. For example, aryl iodides can react with diethyl malonate using Cs₂CO₃ as a base, catalytic CuI, and 2-phenylphenol as a ligand in mild conditions (50–90°C), yielding α-aryl malonates with high functional group tolerance . For trifluoromethylsulfonyl (Tf) incorporation, post-synthetic modifications like sulfonamide formation via triflic anhydride activation may be employed.

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and IR spectroscopy are critical. For instance, IR can confirm inner-sphere coordination of malonate to metal surfaces (e.g., hematite) by comparing sorbed vs. aqueous malonate spectra . Mass spectrometry (LCMS) and elemental analysis validate molecular weight and purity, as demonstrated in spirooxindole syntheses .

Q. What role does diethyl malonate play in Claisen condensation or alkylation reactions?

  • Methodological Answer : Diethyl malonate’s enolate acts as a nucleophile in Claisen condensations, forming β-ketoesters. For alkylation, its enolate reacts with alkyl halides to introduce substituents at the α-carbon. For example, Mg(OEt)₂ in toluene facilitates condensation with ketones to generate intermediates for quinolone antibiotics .

Advanced Research Questions

Q. How can enantioselective synthesis of substituted malonates be achieved?

  • Methodological Answer : Asymmetric Michael additions using organocatalysts like L-proline are effective. For diethyl 2-(2-cyanoethyl)malonate, L-proline in pyridine at 35°C achieves 79% enantiomeric excess via optimized substrate ratios and prolonged reaction times (48 h) . Enzymatic decarboxylative protonation of heteroaryl malonates also offers stereocontrol .

Q. What challenges arise in hydrolyzing fluorinated malonate derivatives, and how are they addressed?

  • Methodological Answer : Fluorinated derivatives (e.g., perfluorophenyl malonates) resist hydrolysis under basic conditions due to electron-withdrawing effects. Acidic conditions (e.g., TFA with H₂SO₄ catalysis) may instead trigger decarboxylation to acetic acid analogs. Thermal instability requires strict temperature control to avoid side reactions .

Q. How can ternary surface complexes of malonate with metals be analyzed?

  • Methodological Answer : Extended X-ray Absorption Fine Structure (EXAFS) and IR spectroscopy reveal coordination geometry. For Pb(II)-malonate-hematite systems, EXAFS shows Pb–C distances (2.98–3.14 Å) indicating four- or six-membered rings, while IR confirms inner-sphere binding via Fe–O–malonate vibrations .

Q. What strategies prevent neurotoxicity in malonate-related dopamine/serotonin studies?

  • Methodological Answer : Co-administration of dopamine transporter inhibitors (e.g., GBR 12909) blocks synergistic dopamine release in MDMA/malonate models, mitigating neurotoxicity. Temperature control and antioxidants (e.g., N-acetylcysteine) further reduce oxidative stress .

Data Contradictions and Resolution

Q. Why do malonate precursors show compartmentalized biosynthesis in rat brains?

  • Methodological Answer : While acetate and butyrate label malonate in juvenile rats, citrate and pyruvate fail due to mitochondrial/cytosolic compartmentalization. Fatty acid oxidation-derived acetyl-CoA is the primary precursor, validated via isotopic tracing and enzyme inhibition studies .

Q. How are conflicting results in malonate sorption mechanisms reconciled?

  • Methodological Answer : IR and EXAFS data may suggest both inner-sphere (direct Fe coordination) and outer-sphere (Pb-bridging) binding. pH-dependent studies (pH 4–8) and competitive ligand experiments (e.g., phosphate) clarify dominant binding modes under specific conditions .

Specialized Applications

Q. How is this compound used in spirooxindole synthesis?

  • Methodological Answer :
    It serves as a nitro-reduction/double lactamization precursor. For example, diethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)malonate undergoes Pd/C-catalyzed hydrogenation, followed by acid-mediated cyclization to form spiro[indoline-3,3'-quinoline]-2,2'-diones .

Q. What methods stabilize reactive intermediates in malonate-based cross-couplings?

  • Methodological Answer :
    Low-temperature enolate generation (e.g., using LDA at –78°C) and in situ trapping with electrophiles (e.g., Tf₂O) prevent decomposition. Sonochemical methods enhance intramolecular arylation yields by reducing side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-{[(trifluoromethyl)sulfonyl]amino}malonate
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Diethyl 2-{[(trifluoromethyl)sulfonyl]amino}malonate

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